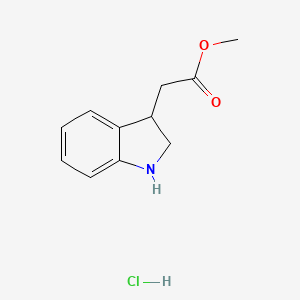

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus . The resulting indole derivative is then esterified to produce methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-acetic acid derivatives.

Reduction: Reduction reactions can convert the indole ring to a more saturated structure.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride exhibits significant anticancer properties. Studies have indicated its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of specific molecular targets involved in cell survival pathways. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing viability in breast cancer cells (MCF-7) using the MTT assay methodology .

Antiviral Properties:

The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication by interacting with viral receptors and enzymes, potentially offering therapeutic avenues for treating viral infections .

Antimicrobial Effects:

In addition to anticancer and antiviral activities, this compound has shown antimicrobial properties against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex indole derivatives through various chemical reactions. For example:

Pharmacological Research

Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing. Understanding how this compound interacts with biological systems is crucial for developing effective therapeutic agents. Interaction studies focusing on binding affinities with receptors and enzymes are essential for elucidating its mechanisms of action .

Case Studies

Several case studies have explored the applications of this compound:

-

Anticancer Efficacy Study:

- Objective: To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology: MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at higher concentrations, indicating strong anticancer potential.

-

Antiviral Activity Assessment:

- Objective: To determine the effectiveness against influenza viruses.

- Methodology: Viral replication assays were conducted to measure the compound's inhibitory effects.

- Findings: The compound demonstrated notable antiviral activity, suggesting potential for therapeutic development against viral infections.

Mécanisme D'action

The mechanism of action of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features but different biological activities.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole nucleus but distinct functions in plant growth regulation.

Uniqueness

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is an indole derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is part of the indole family, which includes many compounds with significant pharmacological properties. Indoles are recognized for their roles in various biological processes and therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Antioxidant Activity : Indole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Effects : The compound has been shown to influence cell signaling pathways that promote apoptosis in cancer cells.

- Anti-inflammatory Properties : It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

- Antimicrobial Activity : Indole derivatives have demonstrated effectiveness against various pathogens.

In Vitro Studies

- Cell Viability Assays : Studies have indicated that this compound exhibits dose-dependent cytotoxicity in cancer cell lines. For example, an MTT assay revealed significant reductions in cell viability at concentrations ranging from 0.78 µg/ml to 100 µg/ml .

- Mechanistic Insights : Molecular docking studies suggest that the compound can bind to specific targets such as topoisomerase I, indicating potential as an anticancer agent .

In Vivo Studies

- Animal Models : Research involving animal models has demonstrated that lower doses of the compound can exert beneficial effects, such as antioxidant and anti-inflammatory activities. Conversely, higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity.

- Pharmacokinetics : The compound shows favorable pharmacokinetic profiles in preclinical studies, suggesting good absorption and distribution characteristics .

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of SW620 colorectal carcinoma cells. The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, a key player in tumor angiogenesis .

Case Study 2: Antioxidant Properties

In another study assessing oxidative stress markers in a rat model, administration of the compound resulted in a significant decrease in malondialdehyde levels while increasing antioxidant enzyme activities (SOD and CAT), highlighting its protective role against oxidative damage .

Propriétés

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,8,12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWCXLLVKNKNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.